1-Benzyl-1-(1-butylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea hydrochloride
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Overview
Description
NAcM-OPT HCl (2089293-61-6 free base) is an orally bioavailable inhibitor of cullin neddylation 1 (DCN1). It targets the interaction between N-Acetyl-UBE2M (E2 conjugating enzyme, UBC12) and DCN1 with an IC50 of 79 nM . This compound is primarily used in scientific research to study the effects of acute pharmacologic inhibition of the DCN1-UBE2M interaction on the NEDD8/CUL pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NAcM-OPT HCl involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:
Formation of the core structure: This involves the reaction of benzylamine with butylpiperidine to form a substituted piperidine derivative.
Functionalization: The core structure is then functionalized with dichlorophenylurea to form the final product.
Industrial Production Methods
Industrial production of NAcM-OPT HCl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common solvents and reagents used include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 .
Chemical Reactions Analysis
Types of Reactions
NAcM-OPT HCl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
NAcM-OPT HCl is widely used in scientific research, including:
Chemistry: It is used to study the mechanisms of cullin neddylation and its inhibition.
Biology: It is used to investigate the role of DCN1-UBE2M interaction in cellular processes.
Industry: It is used in the development of new chemical entities and drug discovery
Mechanism of Action
NAcM-OPT HCl exerts its effects by inhibiting the interaction between N-Acetyl-UBE2M and DCN1. This inhibition disrupts the cullin neddylation process, which is essential for the activation of cullin-RING ligases (CRLs). CRLs play a crucial role in protein degradation pathways, and their inhibition can lead to the accumulation of specific proteins, affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pevonedistat: Another inhibitor of the NEDD8-activating enzyme.
TAS4464 hydrochloride: A potent inhibitor of the NEDD8-activating enzyme.
Uniqueness
NAcM-OPT HCl is unique due to its specific targeting of the DCN1-UBE2M interaction, whereas other similar compounds may target different aspects of the NEDD8 pathway. This specificity makes NAcM-OPT HCl a valuable tool in studying the detailed mechanisms of cullin neddylation and its inhibition .
Properties
IUPAC Name |
1-benzyl-1-(1-butylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29Cl2N3O.ClH/c1-2-3-13-27-14-11-20(12-15-27)28(17-18-7-5-4-6-8-18)23(29)26-19-9-10-21(24)22(25)16-19;/h4-10,16,20H,2-3,11-15,17H2,1H3,(H,26,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYSTAUKIBWFNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)N(CC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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